Cas no 1903517-01-0 (N-2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide)

N-2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide
- N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
- 1903517-01-0
- N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
- AKOS025388846
- F6523-3129
-
- Inchi: 1S/C19H20N2O5S/c22-19-13-26-17-4-2-1-3-15(17)12-21(19)9-8-20-27(23,24)16-5-6-18-14(11-16)7-10-25-18/h1-6,11,20H,7-10,12-13H2
- InChI Key: SKKMBHXZFDOPDI-UHFFFAOYSA-N
- SMILES: S(C1C=CC2=C(C=1)CCO2)(NCCN1C(COC2C=CC=CC=2C1)=O)(=O)=O
Computed Properties
- Exact Mass: 388.10929292g/mol
- Monoisotopic Mass: 388.10929292g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 635
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93.3Ų
- XLogP3: 1.7
N-2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-3129-25mg |
N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
1903517-01-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6523-3129-4mg |
N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
1903517-01-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6523-3129-40mg |
N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
1903517-01-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6523-3129-10mg |
N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
1903517-01-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6523-3129-20mg |
N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
1903517-01-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6523-3129-1mg |
N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
1903517-01-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6523-3129-2μmol |
N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
1903517-01-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6523-3129-5mg |
N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
1903517-01-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6523-3129-30mg |
N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
1903517-01-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6523-3129-50mg |
N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
1903517-01-0 | 50mg |
$160.0 | 2023-09-08 |
N-2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide Related Literature
-
1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
Additional information on N-2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide
N-2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS No. 1903517-01-0): A Comprehensive Overview
N-2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS No. 1903517-01-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of benzoxazepine derivatives and has shown promising pharmacological properties, particularly in the areas of neurodegenerative diseases and cancer therapy. The unique structural features of this compound contribute to its potential therapeutic applications and make it a valuable subject for further research.
The chemical structure of N-2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide includes a benzoxazepine core linked to a benzofuran sulfonamide moiety. The benzoxazepine ring system is known for its ability to modulate various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling. The sulfonamide group adds further functionality by enhancing the compound's solubility and stability in biological systems.
Recent studies have highlighted the potential of N-2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide as a potent inhibitor of specific enzymes implicated in neurodegenerative diseases. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of monoamine oxidase B (MAO-B), an enzyme associated with the progression of Parkinson's disease. By selectively targeting MAO-B, this compound may offer a new therapeutic approach to managing symptoms and slowing disease progression.
In addition to its neuroprotective effects, N-2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-y l)ethyl - 2 , 3 - dihydro - 1 - benzofuran - 5 - sulfonamide has also shown promise in cancer therapy. Preclinical studies have indicated that this compound exhibits antiproliferative activity against various cancer cell lines. Specifically, it has been found to induce apoptosis and inhibit cell migration and invasion in breast cancer cells. These findings suggest that this compound may have potential as a novel anticancer agent.
The pharmacokinetic properties of N - 2 - ( 3 - oxo - 2 , 3 , 4 , 5 - tetrahydro - 1 , 4 - benzoxazepin - 4 - yl ) ethyl - 2 , 3 - dihydro - 1 - benzofuran - 5 - sulfonamide have been extensively studied to evaluate its suitability for clinical development. In vitro and in vivo experiments have demonstrated that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life in plasma, making it a suitable candidate for further preclinical and clinical evaluation.
The safety profile of N - 2 - ( 3 - oxo - 2 , 3 , 4 , 5 - tetrahydro - 1 , 4 - benzoxazepin - 4 - yl ) ethyl - 2 , 3 - dihydro - 1 - benzofuran - 5 - sulfonamide has also been assessed through various toxicity studies. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. This favorable safety profile further supports its potential for clinical translation.
In conclusion, N - 2 -(3-o xo–2 , 3 , 4 , 5 –tet rahydro–1 ,4–benz ox az epin –4 –y l ) eth yl –2 ,3–dih yd ro–1–benzof uran –5 –sulf onam ide (CAS No. 1903517–01–0) represents a promising lead compound with diverse therapeutic applications. Its unique chemical structure and pharmacological properties make it an attractive candidate for further development in the treatment of neurodegenerative diseases and cancer. Ongoing research continues to explore its full potential and optimize its therapeutic efficacy.
1903517-01-0 (N-2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide) Related Products
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)




